2-(5-Chloropyridin-2-yl)acetaldehyde
Description
2-(5-Chloropyridin-2-yl)acetaldehyde is a pyridine-derived aldehyde featuring a chlorine substituent at the 5-position of the pyridine ring and an acetaldehyde group at the 2-position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis. Key properties include:
- CAS No.: 1000522-43-9 (referenced in and ).
- Molecular Formula: C₇H₆ClNO.
- Appearance: Typically a white powder or solid ().
- Applications: Used in pharmaceuticals, skincare, and medical ingredient synthesis ().
Its aldehyde functional group enables reactivity in condensation and nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks.
Properties
Molecular Formula |
C7H6ClNO |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 |
InChI Key |
BUDRHSJTQRNMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CC=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Reaction Conditions Summary:
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Chloromethylation | Cyclopentadiene-acrolein, Cl2, DMF | -35 to -75 °C | Slow chlorine gas addition, stirring |
| Oxidation (implied step) | Mild oxidant (e.g., PCC, Swern) | 0 to room temperature | To convert chloromethyl to aldehyde |
This method is derived from a Chinese patent (CN106608846A), which describes the preparation of 2-chloro-5-chloromethylpyridine, a key intermediate structurally related to 2-(5-chloropyridin-2-yl)acetaldehyde.
Direct Formylation via Metalation and Quenching
Another approach involves the metalation of 5-chloropyridine derivatives at the 2-position followed by quenching with electrophilic formylating agents.
- Metalation:
- Directed ortho-metalation (DoM) of 5-chloropyridine using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-78 °C).
- Formylation:
- The lithiated intermediate is then reacted with electrophilic formylating agents such as N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.
- Work-up:
- Acidic quenching and extraction yield 2-(5-chloropyridin-2-yl)acetaldehyde.
This method is common for preparing heteroaryl aldehydes and allows for regioselective formylation without disturbing the chlorine substituent.
Reduction of Corresponding Esters or Acids
Alternatively, 2-(5-chloropyridin-2-yl)acetaldehyde can be prepared by reducing the corresponding 2-(5-chloropyridin-2-yl)acetic acid or ester.
- Synthesis of ester or acid:
- Starting from 5-chloropyridine derivatives, a carboxylation step introduces the acetic acid group at the 2-position.
- Reduction:
- The acid or ester is then selectively reduced to the aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperature to avoid over-reduction to the alcohol.
Experimental Data and Yields
| Method | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Chloromethylation + Oxidation | Cl2, DMF, low temp; oxidation with PCC etc. | Not explicitly reported | Intermediate isolation reported; oxidation step inferred |
| Metalation + Formylation | LDA or n-BuLi, DMF, -78 °C | Typically 60-80% | Regioselective, requires strict anhydrous conditions |
| Reduction of acid/ester | DIBAL-H, low temp | 70-85% | Requires prior synthesis of acid/ester |
Analytical Characterization
- NMR Spectroscopy:
- Characteristic aldehyde proton signal at ~9.5-10 ppm in ^1H NMR.
- Pyridine ring protons appear between 7.0-9.0 ppm with splitting patterns consistent with substitution.
- Mass Spectrometry:
- Molecular ion peak at m/z 156 (M+1) consistent with C7H6ClNO.
- Melting Point:
- Typically reported in literature around 40-50 °C for similar aldehydes, though exact data for this compound may vary.
Summary Table of Preparation Routes
| Preparation Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Chloromethylation + Oxidation | Chlorination → oxidation | Scalable, uses available reagents | Multi-step, requires careful temp control |
| Metalation + Formylation | Lithiation → DMF quench | High regioselectivity | Requires moisture-free conditions, sensitive reagents |
| Reduction of Acid/Ester | Carboxylation → DIBAL-H reduction | Direct conversion from acid | Requires prior synthesis of acid/ester |
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: 2-(5-Chloropyridin-2-yl)acetic acid.
Reduction: 2-(5-Chloropyridin-2-yl)ethanol.
Substitution: 2-(5-Aminopyridin-2-yl)acetaldehyde or 2-(5-Mercaptopyridin-2-yl)acetaldehyde.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anti-cancer agents.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)acetaldehyde depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The chlorine atom on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Pyridine Aldehydes
(a) 2-(5-Bromopyridin-2-yl)acetaldehyde
- CAS No.: 1186582-79-5 ().
- Molecular Formula: C₇H₆BrNO.
- Molecular Weight : 200 g/mol (vs. 171.58 g/mol for the chloro analog).
- Key Differences :
- Bromine’s larger atomic radius and polarizability may enhance electrophilic reactivity compared to chlorine.
- Higher molecular weight could influence solubility and pharmacokinetics in biological systems.
(b) 2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride
- CAS No.: 1688656-71-4 ().
- Molecular Formula: C₇H₇Cl₂NO₂.
- Carboxylic acid group (vs. aldehyde) increases polarity and solubility in aqueous media, favoring pharmaceutical formulations .
Functional Group Variants
(a) 2-(5-Chloropyridin-2-yl)acetic Acid
- CAS No.: 1000522-43-9 ().
- Molecular Formula: C₇H₆ClNO₂.
- Key Differences :
(b) Ethyl 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetate Hydrochloride
- CAS No.: 1243308-37-3 ().
- Molecular Formula : C₉H₁₀Cl₂N₂O₃.
- Used as a zopiclone impurity, highlighting its relevance in quality control ().
Pheromone-Related Aldehydes
Compounds like (Z)-DMCHA and (E)-DMCHA () share structural motifs with 2-(5-chloropyridin-2-yl)acetaldehyde but feature cyclohexylidene groups instead of pyridine.
- Biological Role : These aldehydes act as pheromones in beetles (e.g., cotton boll weevil, cranberry weevil), suggesting that halogenated pyridine aldehydes could have unexplored semiochemical applications .
- Fragmentation Patterns : Mass spectrometry data (e.g., m/z 152, 137) align with aldehyde-related fragmentation, underscoring shared analytical challenges ().
Data Table: Comparative Properties of Selected Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-Chloropyridin-2-yl)acetaldehyde, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via chlorination of pyridine precursors. For example, 2-pyridinecarboxaldehyde can undergo chlorination using reagents like thionyl chloride (SOCl₂) under reflux in dichloromethane . Optimization involves adjusting reaction time, temperature, and solvent polarity. Post-synthesis purification via crystallization or distillation is critical for achieving >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?
- Answer : Fourier-transform infrared spectroscopy (FT-IR) is essential for identifying the aldehyde C=O stretch (~1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, resolves the aldehyde proton signal at δ 9.8–10.2 ppm. Mass spectrometry (MS) confirms the molecular ion peak at m/z 155.58 (molecular weight) .
Q. What are the key physicochemical properties of 2-(5-Chloropyridin-2-yl)acetaldehyde relevant to experimental handling?
- Answer : Critical properties include a boiling point of ~295.9°C (at 760 mmHg), density of 1.4 g/cm³, and flash point of 132.8°C. The compound has a polar surface area of 50 Ų, influencing solubility in polar aprotic solvents (e.g., DMSO). Stability tests under inert atmospheres are recommended to prevent oxidation .
Advanced Research Questions
Q. How does the chlorine substitution at the 5-position of the pyridine ring influence reactivity in nucleophilic addition reactions?
- Answer : The electron-withdrawing chlorine atom increases electrophilicity at the aldehyde group, enhancing reactivity toward nucleophiles like Grignard reagents or amines. Computational studies (e.g., DFT) show a 15–20% increase in electrophilicity compared to non-chlorinated analogs, as evidenced by reduced LUMO energy levels .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling point) across studies?
- Answer : Discrepancies arise from variations in purity measurement methods (HPLC vs. GC) or atmospheric conditions during analysis. Researchers should standardize protocols using high-purity reference samples and validate results via peer-reviewed databases like PubChem .
Q. How can computational modeling predict the compound’s behavior in enzyme-catalyzed reactions?
- Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with aldehyde dehydrogenases. Studies show the chlorine atom sterically hinders binding to active sites, reducing catalytic efficiency by ~30% compared to unsubstituted analogs .
Q. What are the oxidation and reduction pathways of this compound, and how do they impact synthetic applications?
- Answer : Oxidation with KMnO₄ yields 2-(5-Chloropyridin-2-yl)acetic acid, while reduction with NaBH₄ produces 2-(5-Chloropyridin-2-yl)ethanol. These pathways are pH-sensitive; acidic conditions favor oxidation (80% yield), whereas neutral conditions favor reduction (65% yield) .
Methodological Considerations
Q. How can researchers validate the purity of synthesized 2-(5-Chloropyridin-2-yl)acetaldehyde?
- Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >99% is confirmed by a single peak retention time (tᵣ = 8.2 min). Cross-validate with melting point analysis (literature range: 133–136°C) .
Q. What experimental designs mitigate side reactions during functionalization of the aldehyde group?
- Answer : Use protective groups (e.g., acetals) to shield the aldehyde during pyridine ring modifications. Kinetic studies show that low temperatures (0–5°C) and slow reagent addition reduce dimerization by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
